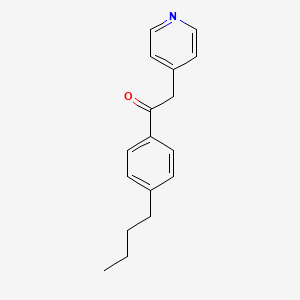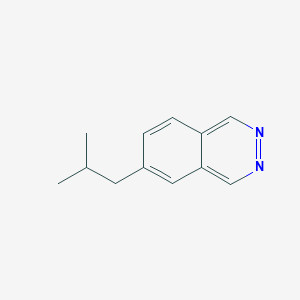
6-(2-Methylpropyl)phthalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylpropyl)phthalazine is a chemical compound belonging to the class of phthalazines, which are nitrogen-containing heterocyclic compounds. Phthalazines are characterized by a bicyclic structure where a pyridazine ring is fused with a benzene ring. This compound, specifically, has a 2-methylpropyl group attached to the sixth position of the phthalazine ring. Phthalazines are known for their diverse biological and pharmacological activities, making them significant in various scientific fields.
準備方法
The synthesis of 6-(2-Methylpropyl)phthalazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine derivatives. The reaction is usually carried out in refluxing ethanol or pyridine, leading to the formation of the desired phthalazine derivative. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
6-(2-Methylpropyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced phthalazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace hydrogen atoms on the phthalazine ring, forming substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, often using catalysts like Lewis acids.
Common reagents and conditions used in these reactions include solvents like ethanol, pyridine, and acetonitrile, and catalysts such as triethylamine and phosphorus pentasulfide. Major products formed from these reactions include phthalazinone, phthalazinethione, and various substituted phthalazine derivatives.
科学的研究の応用
6-(2-Methylpropyl)phthalazine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Phthalazine derivatives are explored for their pharmacological properties, such as antihypertensive, anticonvulsant, and antidepressant activities. They are also studied as potential inhibitors of enzymes like phosphodiesterase and cyclooxygenase.
Industry: In the industrial sector, phthalazine derivatives are used as corrosion inhibitors, dyes, and intermediates in the synthesis of various chemicals.
作用機序
The mechanism of action of 6-(2-Methylpropyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like vascular endothelial growth factor receptor (VEGFR) and phosphodiesterase, leading to their anticancer and anti-inflammatory effects. The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties. The exact pathways and molecular targets can vary depending on the specific derivative and its structural modifications.
類似化合物との比較
6-(2-Methylpropyl)phthalazine can be compared with other similar compounds in the phthalazine family, such as:
Azelastine: An antihistamine used for treating allergic rhinitis.
Vatalanib: A VEGFR inhibitor with anticancer properties.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
What sets this compound apart is its unique substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the 2-methylpropyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved efficacy in certain applications.
特性
CAS番号 |
221118-74-7 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
6-(2-methylpropyl)phthalazine |
InChI |
InChI=1S/C12H14N2/c1-9(2)5-10-3-4-11-7-13-14-8-12(11)6-10/h3-4,6-9H,5H2,1-2H3 |
InChIキー |
XNAOFFIFVKGYRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC2=CN=NC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



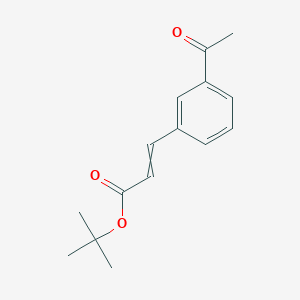
![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
![3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14239968.png)
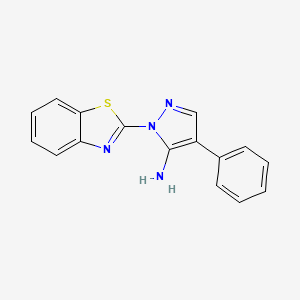
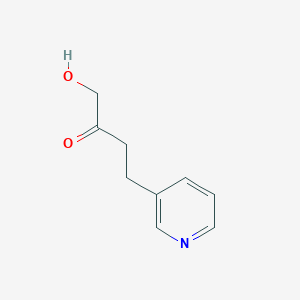
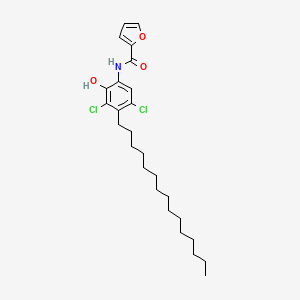
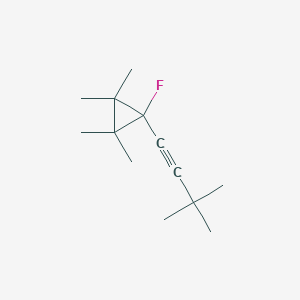
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
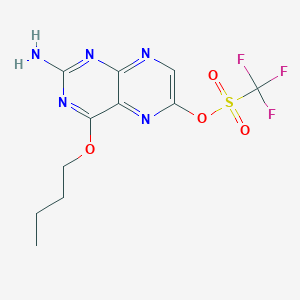
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
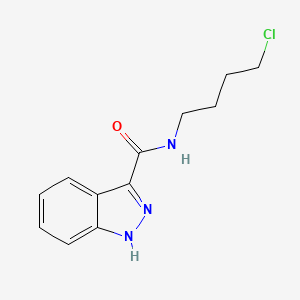
![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
